An In-depth Technical Guide to the Core Characteristics and Properties of beta-Methylcholine Iodide
An In-depth Technical Guide to the Core Characteristics and Properties of beta-Methylcholine Iodide
This guide provides a comprehensive technical overview of beta-methylcholine iodide, a significant cholinergic agonist utilized in respiratory research and diagnostics. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental characteristics, pharmacological actions, and practical applications of this compound, grounding all information in established scientific literature.
Introduction: Unveiling a Key Cholinergic Probe
Beta-methylcholine iodide, systematically known as (2-acetoxypropyl)trimethylammonium iodide and often referred to as methacholine iodide, is a synthetic choline ester that serves as a powerful tool in the study of the parasympathetic nervous system.[1] Structurally similar to the endogenous neurotransmitter acetylcholine, it exhibits a greater resistance to hydrolysis by acetylcholinesterase, resulting in a more sustained duration of action.[2] This property, combined with its potent agonism at muscarinic acetylcholine receptors, makes it an invaluable agent for inducing and studying bronchoconstriction, particularly in the context of airway hyperresponsiveness research.[2] This guide will explore the synthesis, properties, mechanism of action, and key experimental applications of beta-methylcholine iodide, providing a robust resource for its effective and safe utilization in a research setting.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of beta-methylcholine iodide is paramount for its proper handling, storage, and application in experimental settings.
Chemical Identity and Structure
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IUPAC Name: 2-acetyloxypropyl(trimethyl)azanium iodide[1]
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Synonyms: Methacholine iodide, Acetyl-β-methylcholine iodide, Mecholyl iodide[1][3]
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CAS Number: 625-19-4[1]
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Molecular Formula: C₈H₁₈INO₂[1]
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Molecular Weight: 287.14 g/mol [1]
The structure of beta-methylcholine iodide features a chiral center at the beta-carbon of the propyl chain, meaning it exists as a racemic mixture of (R) and (S)-enantiomers unless specified otherwise. The quaternary ammonium group confers a permanent positive charge, rendering the molecule highly polar.
Physicochemical Properties
| Property | Value | Reference(s) |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 171-173 °C (for chloride salt) | |
| Solubility | Soluble in water (50 mg/mL for chloride salt), alcohol, and chloroform; insoluble in ether. | [4] |
| Stability | Deliquescent; sensitive to light and moisture. Aqueous solutions undergo pH-dependent decomposition at pH > 6. | [4] |
| Storage | Store at -20°C in a desiccator, protected from light. | [5] |
Synthesis of beta-Methylcholine Iodide
The synthesis of beta-methylcholine iodide is typically achieved through the quaternization of a tertiary amine precursor with methyl iodide. This is a standard and efficient method for creating quaternary ammonium salts.
General Synthesis Pathway
The synthesis involves a two-step process starting from a suitable precursor:
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Formation of the Tertiary Amine Precursor: This can be achieved through various organic synthesis routes. For instance, reacting 1-dimethylamino-2-propanol with acetic anhydride would yield beta-acetoxypropyl dimethylamine.
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Quaternization with Methyl Iodide: The tertiary amine is then reacted with methyl iodide to form the quaternary ammonium iodide salt, beta-methylcholine iodide.[6][7]
Diagram of the Synthesis Pathway
Caption: General synthesis pathway for beta-Methylcholine Iodide.
Pharmacology and Mechanism of Action
Beta-methylcholine iodide exerts its effects primarily through the activation of muscarinic acetylcholine receptors (mAChRs), a class of G-protein coupled receptors.
Muscarinic Receptor Agonism
Beta-methylcholine is a non-selective agonist at all five subtypes of muscarinic receptors (M1-M5). However, its most prominent physiological effects, particularly bronchoconstriction, are mediated through the M3 receptor subtype, which is highly expressed in airway smooth muscle.[2][5]
Receptor Selectivity and Affinity
While highly active at muscarinic receptors, beta-methylcholine has little to no effect on nicotinic acetylcholine receptors. This selectivity is crucial for its use as a specific probe for muscarinic receptor function. The binding affinity of methacholine has been quantified, with the (+)-enantiomer showing significantly higher affinity than the (-)-enantiomer.
| Enantiomer | Dissociation Constant (Kₐ) | Reference(s) |
| (+)-methacholine | 2.5 µM | [8][9] |
| (-)-methacholine | 440 µM | [8][9] |
| Racemic mixture | 4 µM | [8][9] |
Intracellular Signaling Pathway
The binding of beta-methylcholine iodide to M3 receptors on airway smooth muscle cells initiates a well-defined signaling cascade:
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G-protein Activation: The M3 receptor is coupled to the Gq/11 family of G-proteins. Agonist binding leads to the exchange of GDP for GTP on the Gαq subunit, causing its activation and dissociation from the Gβγ dimer.
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Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
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Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
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Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
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Smooth Muscle Contraction: The elevated intracellular Ca²⁺ concentration leads to the activation of calmodulin and myosin light-chain kinase, resulting in the phosphorylation of myosin and subsequent contraction of the airway smooth muscle, leading to bronchoconstriction.[2]
Diagram of the M3 Receptor Signaling Pathway
Caption: M3 muscarinic receptor signaling pathway initiated by beta-Methylcholine Iodide.
Pharmacokinetics and Toxicology
Pharmacokinetics
Due to its primary use as a diagnostic agent administered via inhalation, comprehensive human pharmacokinetic data is limited. However, its behavior is characterized by:
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Absorption: Rapidly absorbed following inhalation.
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Metabolism: Quickly hydrolyzed by acetylcholinesterase in the plasma, leading to a short duration of action.[2]
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Distribution: As a quaternary ammonium compound, it does not readily cross the blood-brain barrier.
Toxicology and Safety Considerations
Beta-methylcholine iodide is a potent bronchoconstrictor and must be handled with extreme care.
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Primary Hazard: Inhalation can induce severe bronchoconstriction, particularly in individuals with underlying airway hyperresponsiveness.[1]
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Handling Precautions: Do not inhale the powder. Handle in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (gloves, lab coat, safety goggles).
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Acute Toxicity: Overdose can lead to a cholinergic crisis, characterized by excessive salivation, lacrimation, urination, defecation, and bradycardia. Atropine is the antidote.
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Related Compound Toxicity: The precursor, methyl iodide, is a known neurotoxin and suspected carcinogen.[6] Appropriate precautions should be taken if synthesizing beta-methylcholine iodide in-house.
Analytical Methods for Quantification
Accurate quantification of beta-methylcholine iodide is essential for preparing standardized solutions and for pharmacokinetic studies. Ion chromatography is a robust and sensitive method for this purpose.
Ion Chromatography (IC) Method
This method allows for the separation and quantification of beta-methylcholine and its potential impurities or degradation products.
Experimental Protocol: Quantification by Ion Chromatography
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Sample Preparation:
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Accurately weigh and dissolve beta-methylcholine iodide in deionized water to create a stock solution (e.g., 1000 mg/L).
-
Prepare a series of calibration standards by serially diluting the stock solution in deionized water to cover the expected concentration range of the samples.
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For analysis of experimental samples, dilute them with deionized water to fall within the calibration range.
-
-
Instrumentation and Conditions:
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System: A reagent-free ion chromatography (RFIC) system is recommended.
-
Columns: IonPac CG17 guard column and IonPac CS17 analytical column (4 mm).
-
Eluent: 5 mM Methanesulfonic acid (MSA).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 25 µL.
-
Detection: Suppressed conductivity.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the beta-methylcholine peak against the concentration of the standards.
-
Determine the concentration of beta-methylcholine in the unknown samples by interpolating their peak areas from the calibration curve.
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Experimental Applications: The Methacholine Challenge in Preclinical Models
The primary research application of beta-methylcholine iodide is in conducting methacholine challenge tests to assess airway hyperresponsiveness (AHR), a hallmark of asthma. The following protocol is adapted for use in murine models.
Experimental Protocol: Methacholine-Induced AHR in Mice
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Animal Preparation:
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Anesthetize the mouse (e.g., with an intraperitoneal injection of xylazine and ketamine).
-
Perform a tracheostomy and connect the mouse to a small animal ventilator.
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Place the mouse in a whole-body plethysmograph to measure changes in lung mechanics.
-
-
Baseline Measurement:
-
Allow the mouse to stabilize on the ventilator.
-
Obtain baseline measurements of airway resistance (Rₗ) and dynamic compliance (Crs).
-
-
Methacholine Administration:
-
Prepare fresh solutions of beta-methylcholine iodide in sterile saline at doubling concentrations (e.g., 3, 6, 12.5, 25, 50 mg/mL).
-
Administer increasing concentrations of aerosolized methacholine via a nebulizer connected to the ventilator's inspiratory line for a fixed duration (e.g., 10 seconds).[10]
-
-
Measurement of Airway Response:
-
Following each dose of methacholine, record airway resistance and dynamic compliance for a set period (e.g., 3 minutes).[10]
-
Continue with escalating doses until a significant increase in airway resistance is observed or the maximum dose is reached.
-
-
Data Analysis:
-
Plot the percentage change in airway resistance from baseline against the concentration of methacholine to generate a dose-response curve.
-
The provocative concentration (PC₂₀₀) that causes a 200% increase in airway resistance can be calculated to quantify the degree of AHR.
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Diagram of the Methacholine Challenge Workflow
Caption: Workflow for a methacholine challenge experiment in a murine model.
Conclusion
Beta-methylcholine iodide is a cornerstone compound for researchers investigating cholinergic pharmacology and respiratory physiology. Its well-characterized mechanism of action as a potent muscarinic agonist, coupled with its established use in inducing bronchoconstriction, provides a reliable and reproducible tool for studying airway hyperresponsiveness. By understanding its fundamental properties, synthesis, and appropriate experimental application, researchers can continue to leverage this important molecule to advance our understanding of respiratory diseases and develop novel therapeutic interventions.
References
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G. P. S. J. M. van Megen, A. F. R. P. M. de Haan, P. A. van Zwieten, Affinity and efficacy of racemic, (+)-, and (-)-methacholine in muscarinic inhibition of [3H]-noradrenaline release, Naunyn-Schmiedeberg's Archives of Pharmacology, 333(4), 369-375 (1986). Available at: [Link]
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S. Sagar, L. M. T. van der Velden, M. J. M. van der Velden, G. Folkerts, F. P. Nijkamp, J. Garssen, Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice, Frontiers in Pharmacology, 5, 269 (2014). Available at: [Link]
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M. C. de Souza, V. A. da Silva, A. C. de L. N. da Silva, V. M. de O. Pinheiro, L. C. M. da Silva, L. C. C. de A. da Silva, Airway hyper-responsiveness induced by increasing methacholine doses (0, 3, 10, 30, 100, 300, 1000 mg/mL), ResearchGate. Available at: [Link]
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S. M. Ali, S. J. Lee, J. T. Gupton, A. F. Pozzi, Novel topoisomerase I-targeting antitumor agents synthesized from the N,N,N-trimethylammonium derivative of ARC-111, 5H-2,3-dimethoxy-8,9-methylenedioxy-5-[(2-N,N,N-trimethylammonium)ethyl]dibenzo[c,h][8]-naphthyridin-6-one, Bioorganic & Medicinal Chemistry Letters, 18(11), 3149-3152 (2008).
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METHACHOLINE IODIDE, Global Substance Registration System. Available at: [Link]
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Methacholine iodide, PubChem. Available at: [Link]
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